1-(Pyridin-3-yl)propan-1-ol

Description

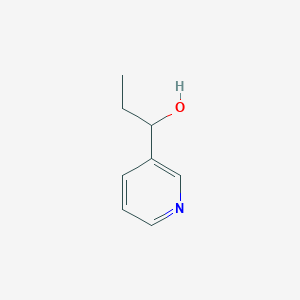

1-(Pyridin-3-yl)propan-1-ol (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a three-carbon alcohol chain attached to the pyridine ring at the 3-position. This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines the aromatic pyridine moiety with a hydroxyl group, enabling hydrogen bonding and reactivity in nucleophilic substitutions or esterifications.

Properties

IUPAC Name |

1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(pyridin-3-yl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 1-(Pyridin-3-yl)propan-1-one

Reduction: 1-(Pyridin-3-yl)propan-1-amine

Substitution: 1-(Pyridin-3-yl)propan-1-chloride

Scientific Research Applications

1-(Pyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it has been shown to exhibit hypoglycemic activity by influencing glucose metabolism pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 1-(Pyridin-3-yl)propan-1-ol, highlighting substituent effects on molecular weight and applications:

Key Observations:

Commercial Availability and Research Use

- 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8) is priced at $400/g (1 g scale), reflecting its niche application in medicinal chemistry .

- Halogenated analogs (e.g., 117528-27-5) may offer cost advantages in large-scale synthesis due to simpler purification steps .

Biological Activity

1-(Pyridin-3-yl)propan-1-ol, an organic compound with the molecular formula C8H11NO, features a pyridine ring attached to a propanol backbone. Its structure includes a hydroxyl group (-OH), which contributes significantly to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly as an enzyme inhibitor and in antimicrobial and anticancer domains.

The presence of the hydroxyl group in this compound allows for various chemical modifications, leading to derivatives with diverse properties. The specific substitution pattern of this compound influences its reactivity and interactions with biological systems, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly through its interactions with specific enzymes and receptors. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Inhibition of NOS can have therapeutic implications in conditions such as hypertension and neurodegenerative diseases.

- Antimicrobial Activity : Studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It appears to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is thought to involve:

- Binding Affinity : Interaction studies have shown that this compound can bind to various enzymes and receptors, influencing their activity. For example, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to pharmacological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(pyridin-3-yl)propan-1-one | Contains a ketone instead of an alcohol group | Lacks hydroxyl functionality |

| 3-Amino-1-(pyridin-3-yl)propan-1-ol | Features both an amino group and a hydroxyl group | Dual functionality allows for broader reactivity |

| 3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-ol | Contains a dimethylamino group | Distinct electronic properties affecting reactivity |

| 2-Pyridineethanol | Similar structure but different biological activities | Varies in reactivity due to substitution pattern |

The distinct substitution pattern of this compound imparts unique reactivity and biological activities compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Nitric Oxide Synthase Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of NOS activity, suggesting potential therapeutic applications in cardiovascular diseases.

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, reporting promising results that warrant further exploration for clinical applications.

- Cancer Cell Line Studies : Investigations into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.